N-(4-acetamidophenyl)cyclohexanecarboxamide
Description
N-(4-Acetamidophenyl)cyclohexanecarboxamide is a carboxamide derivative characterized by a cyclohexanecarboxamide core linked to a 4-acetamidophenyl group. The acetamido group at the para position of the phenyl ring introduces hydrogen-bonding capabilities, while the cyclohexane moiety contributes to lipophilicity, influencing solubility and biological interactions .
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(18)16-13-7-9-14(10-8-13)17-15(19)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
ZZDBOVLLFNNIQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)cyclohexanecarboxamide typically involves the reaction of 4-acetamidophenylamine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of N-(4-acetamidophenyl)cyclohexanecarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(4-acetamidophenyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Key Insights :
- Electron-withdrawing groups (e.g., Cl) enhance lipophilicity and stability, making such derivatives suitable for hydrophobic environments .
- Hydrogen-bonding substituents (e.g., acetamido, hydroxy) improve solubility and interaction with biological targets .
Core Structure Modifications
Replacing the cyclohexane ring with other carbocyclic systems alters molecular conformation and bioactivity:
Key Insights :
- The cyclohexane ring adopts a chair conformation, reducing steric hindrance compared to planar benzene or strained cyclopentane derivatives .
- Cyclohexane-based carboxamides exhibit superior metabolic stability in pharmacokinetic studies .
Alkyl-Substituted Analogs
Alkyl chain modifications significantly impact physical properties and synthetic accessibility:
Key Insights :
Biological Activity
N-(4-acetamidophenyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
N-(4-acetamidophenyl)cyclohexanecarboxamide features a cyclohexane ring substituted with an acetamidophenyl group. The molecular formula is , with a molecular weight of approximately 233.32 g/mol. The compound's structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.
Synthesis
The synthesis of N-(4-acetamidophenyl)cyclohexanecarboxamide generally involves the reaction of cyclohexanecarboxylic acid derivatives with 4-acetamidophenol under appropriate conditions to yield the desired amide product. This process may include steps such as:
- Activation of Cyclohexanecarboxylic Acid : Using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Formation of the Amide Bond : Reaction with 4-acetamidophenol in the presence of a base (e.g., triethylamine).
- Purification : Utilizing techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies indicate that N-(4-acetamidophenyl)cyclohexanecarboxamide exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves:
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to increased cell death in malignant cells.
- Cell Cycle Arrest : It causes G0/G1 phase arrest, which inhibits the progression of cancer cells through the cell cycle.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| HT-29 (Colon) | 3.2 | Cell cycle arrest |
| A549 (Lung) | 4.8 | Inhibition of proliferation |
Neuroprotective Effects
In addition to its anticancer properties, N-(4-acetamidophenyl)cyclohexanecarboxamide has demonstrated neuroprotective effects in models of neurodegenerative diseases. Research suggests that it may help mitigate neuronal damage through:
- Inhibition of Neuroinflammation : Reducing levels of pro-inflammatory cytokines.
- Protection Against Oxidative Stress : Enhancing antioxidant defenses within neuronal cells.
Case Studies
- In Vitro Studies : A study demonstrated that N-(4-acetamidophenyl)cyclohexanecarboxamide significantly reduced the viability of MCF-7 cells by inducing apoptosis via caspase activation pathways.
- In Vivo Studies : Animal models treated with this compound showed improved cognitive function and reduced markers of neurodegeneration when subjected to stressors like oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
